2alpha-Methylprogesterone

Description

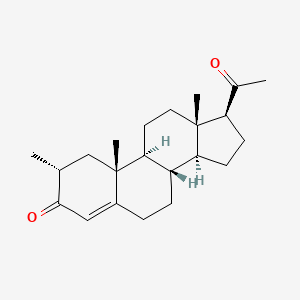

Structure

3D Structure

Properties

CAS No. |

2636-91-1 |

|---|---|

Molecular Formula |

C22H32O2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-13-12-22(4)15(11-20(13)24)5-6-16-18-8-7-17(14(2)23)21(18,3)10-9-19(16)22/h11,13,16-19H,5-10,12H2,1-4H3/t13-,16+,17-,18+,19+,21-,22+/m1/s1 |

InChI Key |

SGQKAJDGWMDIOH-YJIAGASKSA-N |

SMILES |

CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4C(=O)C)C)C |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4C(=O)C)C)C |

Canonical SMILES |

CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4C(=O)C)C)C |

Other CAS No. |

2636-91-1 |

Origin of Product |

United States |

Synthetic Methodologies for 2α Methylprogesterone

Classical Synthetic Routes to 2α-Methylprogesterone

The classical synthesis of 2α-methylprogesterone typically commences from progesterone (B1679170) and involves the introduction of a functional group at the C-2 position, which is then converted to a methyl group. A common strategy involves the formylation of the steroid nucleus, followed by methylation and subsequent deformylation.

The initial step in this synthetic sequence is the introduction of a formyl group at the C-2 position of the progesterone molecule. This is often achieved through a Vilsmeier-Haack type reaction. The Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride, is a key electrophile in this transformation. tcichemicals.comsciencemadness.orgmychemblog.comwikipedia.org The electron-rich enol ether or enamine derivative of the 3-keto-Δ⁴-steroid is the nucleophile that reacts with the Vilsmeier reagent to introduce the formyl group, primarily at the C-2 position. mychemblog.comgoogle.com

Once the 2-formylprogesterone intermediate is obtained, the next step involves methylation. One approach to methylation is through the Eschweiler-Clarke reaction, which is a reductive amination method. jk-sci.comwikipedia.orgnrochemistry.comnih.gov This reaction methylates a primary or secondary amine using excess formic acid and formaldehyde. jk-sci.comwikipedia.org To apply this method, the 2-formyl group can be converted to an enamine, which is then methylated.

Alternatively, methylation can be achieved by converting the 2-formyl group into a more reactive intermediate. For instance, the 2-formyl derivative can be reacted with a methylating agent, such as methyl iodide, in the presence of a base.

A representation of the formylation and methylation steps is provided below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Formylation | Vilsmeier Reagent (e.g., DMF, POCl₃) | 2-Formylprogesterone |

| 2 | Methylation | Methylating agent (e.g., Methyl iodide, Eschweiler-Clarke reagents) | 2-Methyl-2-formylprogesterone derivative |

Following the introduction of the methyl group, the formyl group must be removed to yield the desired 2α-methylprogesterone. This deformylation can be accomplished under various conditions. Base-catalyzed deformylation is a common method, where the 2-formyl-2-methyl intermediate is treated with a base to cleave the formyl group. nasa.gov Another approach involves catalytic deformylation, for instance, using palladium on activated charcoal (Pd/C) in a high-boiling solvent like benzonitrile. google.com The choice of deformylation agent and conditions is crucial to ensure the integrity of the rest of the steroid molecule. google.com

Formylation and Subsequent Methylation Techniques

Stereoselective Synthesis of 2α-Methylprogesterone Isomers

The stereochemistry at the C-2 position is a critical aspect of the synthesis of 2α-methylprogesterone. The desired 2α-isomer is often obtained through the stereoselective catalytic hydrogenation of a 2-methyleneprogesterone intermediate. illinois.edu The 2-methylene derivative can be prepared from the 2-formylprogesterone through a Wittig-type reaction or other olefination methods.

The catalytic hydrogenation of the exocyclic double bond at C-2 generally proceeds with the addition of hydrogen from the less sterically hindered α-face of the steroid nucleus. libretexts.orgmasterorganicchemistry.comlibretexts.org This preference for α-addition is a well-established principle in steroid chemistry, where the axial methyl group at C-10 provides significant steric hindrance to the β-face. researchgate.netiupac.orgqmul.ac.uk Catalysts such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst) are commonly employed for this transformation. masterorganicchemistry.comlibretexts.org The syn-addition of hydrogen to the double bond from the catalyst surface results in the formation of the 2α-methyl group. masterorganicchemistry.comyoutube.com

| Reaction | Substrate | Catalyst | Major Product | Stereochemistry |

| Catalytic Hydrogenation | 2-Methyleneprogesterone | Pd/C or PtO₂ | 2α-Methylprogesterone | α-axial methyl group |

Optimization of Synthetic Yields and Purity for Research Applications

The optimization of synthetic yields and purity is paramount for the production of 2α-methylprogesterone for research purposes. Each step of the synthesis requires careful control of reaction conditions.

For the formylation step, the choice of Vilsmeier reagent and reaction temperature can influence the yield and regioselectivity. The use of oxalyl chloride instead of POCl₃ can sometimes lead to cleaner reactions and easier workup. sciencemadness.org

In methylation reactions, particularly those involving Grignard reagents, maintaining anhydrous conditions is critical to prevent quenching of the reagent and improve yields. numberanalytics.comnumberanalytics.comorganic-chemistry.orgmit.eduresearchgate.net The temperature of the reaction also plays a significant role in minimizing side reactions. numberanalytics.com

For the catalytic hydrogenation , the choice of catalyst, solvent, and hydrogen pressure can affect the stereoselectivity and the rate of reaction. While palladium and platinum are common, other catalysts like Raney nickel can also be used, though they may lead to different isomer ratios. illinois.edu The purity of the final product is typically ensured through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Efficiency Across Different Pathways

While a direct comparative study of different complete synthetic pathways for 2α-methylprogesterone is not extensively documented in the literature, an analysis of the individual steps allows for an assessment of their relative efficiencies.

The classical route involving formylation-methylation-deformylation can be effective but may involve multiple steps with potential for yield loss at each stage. The Vilsmeier-Haack reaction can sometimes lead to mixtures of products, and the subsequent methylation and deformylation steps require careful optimization to be efficient.

The stereoselective route via the hydrogenation of 2-methyleneprogesterone is often more direct for establishing the desired stereochemistry. The high stereoselectivity of catalytic hydrogenation on the α-face of the steroid is a significant advantage. The efficiency of this route is largely dependent on the successful and high-yielding synthesis of the 2-methyleneprogesterone intermediate.

Structural Derivatives Incorporating the 2α Methyl Moiety

Synthesis and Characterization of 2α-Methyl-Substituted Pregnanes

The synthesis of 2α-methyl-substituted pregnanes typically involves multi-step processes starting from a suitable steroid precursor. The introduction of the 2α-methyl group itself can be achieved through various organic reactions, such as the conjugate addition of a methyl organocuprate to a Δ¹-3-keto steroid or the ring opening of a 2α,3α-epoxide with a methyl Grignard reagent. cdnsciencepub.com These foundational methods allow for the creation of the core 2α-methylpregnane structure, which can then be further elaborated.

A notable example of a complex derivative is 9α-Fluoro-11β-hydroxy-2α-Methylprogesterone. This compound combines the 2α-methyl group with two other critical substitutions known to enhance biological activity in corticosteroids: a 9α-fluoro group and an 11β-hydroxyl group. najah.educebm.net

The synthesis of such a multi-substituted steroid is a significant chemical challenge, requiring precise control of stereochemistry.

Fluorination: The introduction of a 9α-fluoro group is a key modification in many potent synthetic corticosteroids. numberanalytics.com A common industrial method involves the reaction of an intermediate with a 9,11-double bond (a Δ⁹⁽¹¹⁾-steroid) with a source of electrophilic fluorine, such as perchloryl fluoride (B91410) or selectfluor, often in a polar solvent. Alternatively, opening of a 9β,11β-epoxide with hydrogen fluoride typically yields the desired 9α-fluoro-11β-hydroxy stereochemistry. acs.org This substitution is known to enhance glucocorticoid activity, in part by increasing the acidity of the nearby 11β-hydroxyl group and by sterically and electronically hindering metabolic oxidation at C-11. najah.edu21umas.edu.yedrugbank.com

Hydroxylation: The 11β-hydroxyl group is crucial for glucocorticoid activity. While chemical synthesis is possible, often involving the reduction of an 11-keto group with a hydride reagent, biotechnological methods are highly effective. researchgate.net Microbial hydroxylation, using fungi such as Cochliobolus lunatus, can introduce the 11β-hydroxyl group with high regio- and stereoselectivity onto a steroid substrate that already possesses the 2α-methyl group. wikipedia.orgnih.gov This enzymatic process offers an efficient route to this critical functionalization. researchgate.netnih.govwikidoc.org

Confirming the structure of a complex molecule like 9α-Fluoro-11β-hydroxy-2α-Methylprogesterone requires a combination of spectroscopic techniques. Each method provides specific information about the molecule's framework and the successful installation of the various substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The presence of the 2α-methyl group would be confirmed by a characteristic doublet signal in the ¹H NMR spectrum and a corresponding signal in the aliphatic region of the ¹³C NMR spectrum. The 9α-fluoro substituent would induce characteristic splitting patterns in the signals of nearby carbon and hydrogen atoms (e.g., C9, C10, C11) in the ¹³C and ¹H spectra due to C-F and H-F coupling. The 11β-hydroxyl group's presence is confirmed by the signal of the C11-H, which would appear as a multiplet, and the corresponding C11 signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum would be expected to show a strong absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, as well as characteristic C=O stretching frequencies for the ketones at C3 and C20.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the final compound, ensuring that all desired atoms (including fluorine) have been incorporated.

| Spectroscopic Technique | Expected Observation for 9α-Fluoro-11β-hydroxy-2α-Methylprogesterone |

| ¹H NMR | Doublet signal for the 2α-methyl group; Multiplet for the 11α-proton; Signals for angular methyl groups (C18, C19). |

| ¹³C NMR | Signal for the 2α-methyl carbon; Large C-F coupling constant for C9; Shifted signals for carbons adjacent to fluorine (C9, C10, C11). |

| ¹⁹F NMR | A single resonance confirming the presence of one fluorine atom. |

| IR Spectroscopy | Broad O-H stretching band (~3400 cm⁻¹); C=O stretching bands for ketones at C3 and C20 (~1700-1720 cm⁻¹ and ~1665 cm⁻¹ for the enone). |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₂₂H₃₁FO₃. |

Case Study: 9α-Fluoro-11β-hydroxy-2α-Methylprogesterone

Synthetic Introduction of Additional Substituents (e.g., Fluorine, Hydroxyl Groups)

Theoretical Impact of 2α-Methyl Substitution on Steroid Conformation

The introduction of a methyl group at the 2α position has a profound impact on the conformation of the steroid's A-ring. In an unsubstituted progesterone (B1679170) molecule, the A-ring typically adopts a stable chair or a slightly distorted half-chair conformation.

| Conformational Parameter | Unsubstituted Progesterone A-Ring | 2α-Methylprogesterone A-Ring | Rationale |

| Preferred Conformation | Chair / Half-Chair | Distorted Half-Chair / Flattened Chair | Alleviation of 1,3-diaxial steric strain from the axial 2α-methyl group. |

| Ring Puckering | Standard | Reduced puckering / Flattening | The steric clash forces the ring to adopt a more planar geometry. bohrium.com |

| Dihedral Angles | Standard for chair/half-chair | Altered from ideal values | The ring twists to minimize the energetic penalty of the axial methyl group. |

| Overall Molecular Shape | Standard steroid curvature | Potentially altered curvature and surface topography | Changes in the A-ring can propagate through the rigid fused-ring system. |

Structure-Activity Relationship (SAR) Hypotheses Related to 2α-Methylprogesterone Core

The structural and conformational changes induced by the 2α-methyl group are directly linked to the molecule's biological activity. Several hypotheses have emerged from SAR studies on progestins and other steroids. rsc.orgresearchgate.netkup.at

Receptor Binding Pocket Fit: The primary hypothesis is that the altered conformation of the A-ring and the steric bulk of the methyl group change how the molecule fits into the ligand-binding pocket of the progesterone receptor (PR). rsc.org The methyl group may fit into a specific hydrophobic sub-pocket, enhancing binding affinity and agonist activity. Conversely, if no such pocket exists, the methyl group could cause a steric clash, reducing affinity. The potency of progestins is highly sensitive to such structural modifications. nih.gov

Modulation by Other Substituents: The effect of the 2α-methyl group is not independent but is modulated by other substituents. For instance, the enhanced potency conferred by a 9α-fluoro group might be further amplified by the increased metabolic stability from the 2α-methyl group. 21umas.edu.ye The combination of these modifications can lead to a synergistic enhancement of biological activity, a principle widely used in the design of potent synthetic steroids like dexamethasone (B1670325). cebm.net

| Structural Modification | Hypothesized SAR Effect | Supporting Rationale |

| 2α-Methyl Group | Increased potency and/or duration of action. | Provides steric bulk for hydrophobic interactions in the receptor pocket and shields the A-ring from metabolic inactivation. najah.edursc.org |

| 9α-Fluoro Group | Potentiation of activity. | Inductive effect enhances receptor binding affinity of the 11β-OH group and hinders metabolic oxidation. najah.edu21umas.edu.yedrugbank.com |

| 11β-Hydroxyl Group | Essential for glucocorticoid-like activity. | Forms a critical hydrogen bond within the glucocorticoid receptor binding pocket. 21umas.edu.ye |

| 17α-Acetyl Group | Important for progestational activity. | Interacts with key residues (e.g., Asn719) in the progesterone receptor. rsc.org |

Receptor Interactions and Binding Affinities of 2α Methyl Steroids Focus on Direct Relevance to 2α Methylprogesterone if Research Exists

Progestogenic Activity and Putative Progesterone (B1679170) Receptor Binding (Based on Derivative Activity)

Synthetic progestins are designed to mimic the action of endogenous progesterone by binding to and activating the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. nih.gov Modifications to the progesterone molecule, such as methylation, often aim to increase binding affinity and improve bioavailability. mdpi.comrsc.org For instance, a small modification like C17-α acetylation or a 19-nor-substitution can increase both ligand binding affinity and transcriptional activity at the PR. rsc.org

While specific binding affinity values for 2α-Methylprogesterone are not widely documented, studies on other methylated progestins provide insight. Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a derivative methylated at the C6 position, is known to be a potent progestin that binds with high affinity to the progesterone receptor. mdpi.comnih.gov In some contexts, MPA is considered a more potent progestin than progesterone itself. acsmedchem.org The high affinity of derivatives like MPA suggests that the addition of a methyl group, in general, can be compatible with or even enhance binding to the PR. These derivatives exert their effects by binding to the PR, which then regulates the expression of target genes involved in reproductive processes. nih.gov

Studies on murine mammary carcinomas have shown that MPA can stimulate PR-mediated activity at nanomolar concentrations, consistent with binding to the classical progesterone receptor. nih.gov This strong progestogenic activity, driven by high receptor affinity, is a hallmark of many clinically used synthetic progestins. nih.gov Therefore, it is plausible that 2α-Methylprogesterone would also function as an agonist of the progesterone receptor, though its precise potency relative to progesterone or other derivatives remains to be fully elucidated.

Exploration of Potential Interactions with Other Steroid Hormone Receptors (e.g., Androgen, Glucocorticoid, Mineralocorticoid)

A common characteristic of synthetic progestins is their potential for cross-reactivity, meaning they can bind to steroid receptors other than the PR, including the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). plos.orgkup.at This promiscuity is due to structural similarities in the ligand-binding domains among the steroid receptor family. acsmedchem.orgkup.at

Glucocorticoid Receptor (GR): Many pregnane-type progestins exhibit significant affinity for the GR. nih.gov Medroxyprogesterone acetate, for example, binds to the GR with high affinity and acts as a partial to full agonist. plos.orgplos.org In one study, the relative binding affinity of MPA for the human GR was 79.1%, significantly higher than that of progesterone (5.57%). plos.org Another study found MPA's binding affinity for the GR to be 42% that of the potent glucocorticoid dexamethasone (B1670325). nih.gov This interaction can lead to glucocorticoid-like effects, such as the regulation of inflammatory genes. plos.orgnih.gov Given these findings, it is conceivable that 2α-Methylprogesterone could also exhibit some degree of binding to the GR.

Androgen Receptor (AR): Progestins may also interact with the androgen receptor. plos.orgkup.at MPA, for instance, possesses androgenic activity and can bind to the AR. wikipedia.org However, its effect can be complex; while it binds with an affinity similar to dihydrotestosterone (B1667394) (DHT), it requires much higher concentrations to induce gene transcription. wikipedia.org The structural similarity between the AR and PR ligand binding domains accounts for this cross-reactivity. acsmedchem.orgkup.at

Mineralocorticoid Receptor (MR): Off-target binding to the mineralocorticoid receptor is another possibility for synthetic progestins. plos.org

The specific impact of 2α-methylation on these off-target interactions is not well-defined. However, based on the behavior of other methylated progestins, a degree of cross-reactivity for 2α-Methylprogesterone with the GR and AR should be considered a possibility.

Comparative Receptor Binding Profiles with Unsubstituted Progesterone

The addition of methyl groups can significantly alter a steroid's binding profile compared to its parent compound, progesterone. While direct comparative data for 2α-Methylprogesterone is scarce, a comparison between progesterone and the well-studied derivative medroxyprogesterone acetate (MPA) illustrates the potential differences.

Progesterone itself has a high affinity for the PR, with minimal binding to the GR and no androgenic activity. wikipedia.org In contrast, MPA demonstrates high affinity for both the PR and the GR, and also interacts with the AR. nih.govplos.orgwikipedia.org This broader receptor interaction profile means that while it functions as a potent progestin, it also carries the potential for glucocorticoid and androgenic effects. plos.orgwikipedia.org

The relative binding affinities (RBA) highlight these differences starkly. The affinity of a compound for a receptor is often compared to a reference steroid. For the GR, MPA shows a much higher relative binding affinity than progesterone when compared to dexamethasone or cortisol. nih.govnih.gov

Interactive Data Table: Comparative Receptor Binding Affinities

The table below, compiled from multiple studies, compares the relative binding affinities (RBA) of Progesterone and Medroxyprogesterone Acetate (MPA) for the Glucocorticoid Receptor (GR). This serves as an example of how methylation can alter receptor interaction profiles.

| Compound | Receptor | Reference Steroid | Relative Binding Affinity (%) | Source(s) |

| Progesterone | GR | Dexamethasone | ~5.6 | plos.orgnih.gov |

| Medroxyprogesterone Acetate (MPA) | GR | Dexamethasone | 42 - 79.1 | nih.govplos.orgnih.gov |

| Progesterone | GR | Cortisol | <100 | nih.gov |

| Medroxyprogesterone Acetate (MPA) | GR | Cortisol | >100 | mdpi.comnih.gov |

Note: Values are compiled from different assays and cell systems and should be interpreted as illustrative. The RBA of MPA for the GR is consistently shown to be significantly higher than that of progesterone.

This comparison underscores that while 2α-Methylprogesterone is structurally a derivative of progesterone, its receptor interaction profile cannot be assumed to be identical. The addition of the methyl group may enhance its affinity for the PR and potentially introduce or increase its affinity for other steroid receptors, a pattern commonly observed with synthetic progestins. plos.orgkup.at

Preclinical Biological Activity and Mechanistic Investigations Limited Data Expected

In Vitro Cellular Responses

There is currently no specific information available from in vitro studies that have directly investigated the cellular responses to 2alpha-Methylprogesterone. Research on analogous compounds, such as MPA, shows a range of effects, including binding to and activating steroid receptors like the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). plos.orgfrontiersin.org For example, MPA has been shown to induce apoptosis in T-cells via the GR plos.org and inhibit nitric oxide synthesis in endothelial cells. bioscientifica.com However, without direct studies, it is not possible to state whether this compound would elicit similar or different cellular responses.

In Vivo Animal Model Studies

Similarly, there is a lack of published in vivo studies using animal models to specifically investigate the biological effects of this compound. Animal studies are crucial for understanding the systemic effects of synthetic hormones. For instance, studies on MPA in mouse models have explored its impact on the immune system, plos.org mammary tumor development, spandidos-publications.com and neuroinflammation. nih.gov One study in cynomolgus macaques found that MPA could antagonize the beneficial effects of estrogen on coronary artery atherosclerosis. ahajournals.org The absence of such research for this compound means its physiological and potential pathophysiological effects remain uncharacterized.

Enzymatic Biotransformation and Metabolism Pathways of this compound

Direct metabolic studies on this compound have not been identified. However, the metabolism of progestins like MPA is known to be extensive, primarily occurring in the liver. wikipedia.orgpharmgkb.org The major routes of metabolism for steroids involve enzymes from the Cytochrome P450 (CYP) family. pharmgkb.org

Hydroxylation is a key metabolic pathway for progestins. For MPA, CYP3A4 has been identified as the major P450 isoform involved in its hydroxylation. pharmgkb.org It is plausible that this compound would also be a substrate for CYP enzymes, potentially undergoing hydroxylation at various positions on the steroid nucleus. The presence of the 2-alpha methyl group might influence the rate and regioselectivity of these enzymatic reactions compared to progesterone or other derivatives.

Other potential biotransformation pathways for steroids include reduction and conjugation. For example, estrogens, which share the steroid scaffold, undergo metabolism via hydroxylation followed by conjugation with sulfates and glucuronides to increase water solubility and facilitate excretion. pharmgkb.orgdrugbank.com It is conceivable that this compound metabolites could also undergo similar conjugation reactions.

The table below outlines hypothetical biotransformation pathways for this compound based on common steroid metabolism.

| Potential Reaction | Enzyme Family | Description |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Addition of a hydroxyl (-OH) group to the steroid structure. pharmgkb.org |

| Reduction | Reductases | Conversion of ketone groups to hydroxyl groups. |

| Conjugation | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | Addition of a sulfate (B86663) or glucuronic acid molecule to metabolites to enhance their excretion. pharmgkb.org |

Future Directions and Unanswered Questions in 2α Methylprogesterone Research

Elucidating the Specific Biological Role of 2α-Methyl Substitution

A primary unanswered question is the precise biological effect of adding a methyl group at the 2α position of progesterone (B1679170). Structural modifications to the steroid nucleus can dramatically alter a compound's binding affinity for various receptors, its metabolic fate, and its agonist or antagonist properties. tandfonline.comtandfonline.com For instance, the addition of a methyl group at the 6α position, as seen in medroxyprogesterone (B1676146) acetate (B1210297), enhances progestational activity. tandfonline.com Conversely, removing the C10-methyl group, as in norethisterone, also increases progestational effects while eliminating androgenicity. tandfonline.com The effect of a 2α-methyl group is not well-documented and represents a significant knowledge gap.

Future research must systematically characterize the binding profile of 2α-Methylprogesterone across the spectrum of steroid receptors, including progesterone receptor isoforms (PR-A and PR-B), androgen receptors, and glucocorticoid receptors. A recent study demonstrated that a 2α-hydroxyl group on an androstenedione (B190577) derivative could sterically hinder binding to the androgen receptor, suggesting that substitutions at this position can have significant impacts. asm.org It is crucial to determine if the 2α-methyl group enhances PR specificity, introduces antagonist activity at other receptors, or alters the recruitment of coactivator and corepressor proteins. researchgate.net

Furthermore, the metabolic stability of 2α-Methylprogesterone is unknown. Methylation can block sites of enzymatic degradation, potentially prolonging the compound's half-life. Investigating its metabolism, particularly its susceptibility to hydroxylation and reduction reactions, will be vital to understanding its potential as a therapeutic agent.

Table 1: Comparative Effects of Methyl Substitution on Progestin Activity

| Compound | Position of Methyl Group(s) | Known Effect on Progesterone Receptor (PR) Activity | Key Research Question for 2α-Methylprogesterone |

|---|---|---|---|

| Progesterone | C10, C13 | Natural agonist, baseline activity. | Does 2α-methylation increase PR affinity, alter selectivity for PR-A vs. PR-B, or introduce antagonist properties? |

| Medroxyprogesterone Acetate | 6α-CH₃ (plus 17α-acetoxy) | Increased progestational activity. tandfonline.com | |

| Norethisterone | C13 (C10-methyl removed) | Increased progestational activity, reduced androgenicity. tandfonline.com | |

| 2α-Methylprogesterone | 2α-CH₃ (plus C10, C13) | Unknown |

Development of Novel 2α-Methylprogesterone Derivatives for Specific Research Probes

To fully investigate the biological roles of 2α-Methylprogesterone and its interactions, the development of specialized molecular probes is essential. These tools are invaluable for studying receptor binding, localization, and dynamics within cellular and tissue contexts. snmjournals.orgnih.gov Future work should focus on synthesizing derivatives of 2α-Methylprogesterone that incorporate various labels for different experimental applications.

Photoaffinity Labels: Creating a 2α-Methylprogesterone derivative with a photo-reactive group, such as a diazirine, would enable covalent cross-linking to its binding partners upon UV irradiation. nih.govcaymanchem.comportlandpress.com This technique is instrumental in definitively identifying receptor proteins and characterizing the hormone-binding domain. nih.gov

Fluorescent Probes: Attaching a fluorophore, like a BODIPY or coumarin (B35378) tag, to the 2α-Methylprogesterone scaffold would allow for real-time visualization of the molecule in living cells. nih.govpnas.orgacs.org Such probes can be used to track receptor translocation to the nucleus, study receptor distribution in different tissues, and investigate dynamic interactions with other cellular components. nih.goveurekalert.org

Radiolabeled Ligands: Synthesis of a tritiated or radioiodinated version of 2α-Methylprogesterone would facilitate high-sensitivity quantitative binding assays to determine receptor affinity (Kd) and concentration (Bmax). oup.comosti.gov Gamma-emitting isotopes could also enable in vivo imaging studies. oup.com

The development of these probes hinges on synthetic strategies that can modify the 2α-Methylprogesterone structure without abolishing its specific biological activity. These tools would be critical for moving beyond simple binding assays to a more sophisticated understanding of the compound's mechanism of action.

Table 2: Potential Research Probes Based on a 2α-Methylprogesterone Scaffold

| Probe Type | Functional Moiety | Primary Research Application | Example from Progesterone Research |

|---|---|---|---|

| Photoaffinity Label | Diazirine or Azide Group | Covalently label and identify binding proteins (e.g., receptors). | [3H]R5020 used to label chick progesterone receptor subunits. nih.gov |

| Fluorescent Probe | BODIPY, Coumarin, or Rhodamine | Visualize receptor localization and dynamics in live cells. | BODIPY-labeled RU486 used for imaging human PR. nih.gov |

| Radiolabeled Ligand | ³H or ¹²⁵I | Quantify receptor binding affinity and concentration. | Δ⁹-[16α-¹²⁵I]Iodo-19-nortestosterone developed as a gamma-emitting label for PR. oup.comosti.gov |

| Biotinylated Probe | Biotin Tag | Isolate receptor-ligand complexes for downstream analysis (e.g., mass spectrometry). | Progesterone-3-biotinyl photoaffinity probe used to characterize sperm PR. caymanchem.com |

Application in Synthetic Biology for Steroid Pathway Engineering

The production of novel or rare steroids using engineered microorganisms is a rapidly advancing field of synthetic biology. researchgate.netoup.comnih.gov Yeast, particularly Saccharomyces cerevisiae, has been successfully engineered to produce a variety of steroids, including hydrocortisone, by introducing heterologous genes from plants and mammals. oup.com This platform offers a powerful and sustainable alternative to complex chemical synthesis.

A significant future direction is the application of these synthetic biology principles to produce 2α-Methylprogesterone. This would involve engineering a yeast strain that produces a progesterone precursor, such as pregnenolone (B344588) or progesterone itself, and then introducing a novel enzymatic activity: a site-specific 2α-methyltransferase. genome.jp While enzymes that hydroxylate the steroid nucleus are well-known, steroid methyltransferases are less characterized but represent a key area of discovery. nih.govrsc.org Fungal enzymes like sterol 24-C-methyltransferase (ERG6) demonstrate the feasibility of methylating the steroid core, although at a different position. nih.govnih.gov

The research workflow would involve:

Discovery or Engineering of a 2α-Methyltransferase: Mining microbial genomes for candidate methyltransferases or using protein engineering to alter the specificity of a known steroid-modifying enzyme. rsc.orgoup.com

Pathway Integration: Introducing the gene for the novel methyltransferase into a yeast strain already optimized for progesterone precursor production. frontiersin.orgescholarship.org

Optimization: Fine-tuning the expression of pathway enzymes and optimizing fermentation conditions to maximize the yield of 2α-Methylprogesterone. nih.gov

Successfully engineering a microbial cell factory for 2α-Methylprogesterone would not only provide a scalable source of the compound for further research but also serve as a platform for creating a diverse library of novel 2α-methylated steroid derivatives for drug discovery and development. mdpi.comactascientific.combiosynsis.com

Table 3: Hypothetical Engineered Pathway for 2α-Methylprogesterone Biosynthesis in S. cerevisiae

| Pathway Step | Substrate | Enzyme(s) Required | Product | Status/Challenge |

|---|---|---|---|---|

| 1. Mevalonate Pathway | Acetyl-CoA | Native Yeast Enzymes (overexpressed) | Ergosterol Precursors | Well-established. |

| 2. Cholesterol Synthesis | Lanosterol | Heterologous Enzymes (e.g., DHCR7, DHCR24) | Cholesterol | Established in yeast. oup.com |

| 3. Progesterone Synthesis | Cholesterol | CYP11A1, 3β-HSD | Progesterone | Established in yeast. genome.jp |

| 4. 2α-Methylation | Progesterone | Hypothetical 2α-Steroid Methyltransferase | 2α-Methylprogesterone | Enzyme discovery/engineering is the primary challenge. nih.govnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.